molecular formula C22H20O13 B106423 Isorhamnetin 3-glucuronide CAS No. 36687-76-0

Isorhamnetin 3-glucuronide

Cat. No. B106423
CAS RN: 36687-76-0
M. Wt: 492.4 g/mol
InChI Key: VVZWHOMBDMMRSC-NTKSAMNMSA-N
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Description

Isorhamnetin 3-glucuronide is a derivative of isorhamnetin, which is a flavonoid compound known for its antioxidant properties. While the provided data does not directly discuss isorhamnetin 3-glucuronide, it does provide insights into similar compounds such as isorhamnetin 3-O-glucoside and its various glycosides. These compounds are found in a variety of plants and have been studied for their potential health benefits, including their antioxidant effects and their ability to protect against oxidative stress-induced cell damage .

Synthesis Analysis

Biological synthesis of isorhamnetin 3-O-glucoside has been achieved using engineered glucosyltransferase from Populus deltoids. The enzyme was modified to specifically transfer a glucose group to the 3-hydroxyl group of isorhamnetin, resulting in the synthesis of isorhamnetin 3-O-glucoside . Although this process does not directly synthesize isorhamnetin 3-glucuronide, it provides a basis for the enzymatic synthesis of similar isorhamnetin glycosides.

Molecular Structure Analysis

Isorhamnetin glycosides have been identified and characterized using various analytical techniques such as ultraperformance liquid chromatography/quadrupole time-of-flight mass spectrometry (UPLC/Q-TOF MS) and HPLC-PDA and HPLC-APCI-MS/MS. These methods have allowed for the identification of the molecular structure of isorhamnetin glycosides, including the presence of glucose or galactose moieties attached to the isorhamnetin aglycone .

Chemical Reactions Analysis

The metabolites of isorhamnetin 3-O-glucoside produced by human intestinal flora have been studied, revealing metabolic pathways such as deglycosylation, demethoxylation, dehydroxylation, and acetylation. These pathways are crucial for understanding how isorhamnetin glycosides are processed in the body and how they may exert their pharmacological effects .

Physical and Chemical Properties Analysis

Isorhamnetin glycosides exhibit strong antioxidant properties, which are attributed to their molecular structure. The presence of hydroxyl groups and the substitution pattern of glycosides significantly influence their antioxidative capability. A theoretical study on isorhamnetin extracted from Anoectochilus roxburghii suggested that the diglycoside substituents affect the compound's ability to scavenge radicals through various antioxidant pathways . Additionally, the physical properties such as solubility and stability are influenced by the glycosylation of isorhamnetin, which can affect its bioavailability and efficacy .

Scientific Research Applications

Interaction with Human Intestinal Flora

  • Metabolism by Intestinal Microbiota : Isorhamnetin 3-O-glucoside is metabolized by intestinal microbiota, leading to pharmacological effects. The metabolites include isorhamnetin and quercetin, with metabolic pathways involving deglycosylation, demethoxylation, dehydroxylation, and acetylation (Du et al., 2014).
  • Metabolic Profiling : The metabolic profile of Isorhamnetin-3-O-neohesperidoside, a related compound, by human intestinal bacteria has been studied, showing metabolites like isorhamnetin-3-O-glucoside and quercetin (Du et al., 2017).

Potential Therapeutic Applications

  • Oxidative Stress Protection : Isorhamnetin activates Nrf2, inducing phase II antioxidant enzyme expression, which protects hepatocytes against oxidative stress (Yang et al., 2014).
  • Mitochondrial Biogenesis and Obesity Prevention : It affects adipocyte mitochondrial biogenesis and AMPK activation, suggesting potential in obesity prevention (Lee & Kim, 2018).
  • Anti-Cancer Effects : Exhibits cytotoxic effects on human colon cancer cells, potentially beneficial for cancer therapy (Jaramillo et al., 2010).
  • Atherosclerosis Treatment : Inhibits atherosclerotic plaque development in mice, showing potential in cardiovascular disease treatment (Luo et al., 2015).

Pharmacokinetics

  • Electrochemical Sensor for Detection : A sensitive electrochemical sensor based on reduced graphene oxide has been developed for the rapid detection of Isorhamnetin, useful in pharmaceutical quality control and pharmacokinetic research (Peng et al., 2017).

Safety And Hazards

Isorhamnetin 3-glucuronide should be handled with care to avoid dust formation . Avoid breathing mist, gas, or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Isorhamnetin 3-glucuronide, as a phytonutrient, is very promising and has excellent application potential . It exhibits higher bioaccessibility and plasma concentrations and longer average residence time in blood than aglycones .

properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O13/c1-32-11-4-7(2-3-9(11)24)18-19(14(26)13-10(25)5-8(23)6-12(13)33-18)34-22-17(29)15(27)16(28)20(35-22)21(30)31/h2-6,15-17,20,22-25,27-29H,1H3,(H,30,31)/t15-,16-,17+,20-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZWHOMBDMMRSC-NTKSAMNMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70957931
Record name 5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxo-4H-1-benzopyran-3-yl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70957931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isorhamnetin 3-glucuronide

CAS RN

36687-76-0
Record name Isorhamnetin 3-glucuronide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36687-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isorhamnetin-3-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036687760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxo-4H-1-benzopyran-3-yl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70957931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISORHAMNETIN-3-GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MZB5M8D8L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
293
Citations
Q Wu, PA Kroon, H Shao, PW Needs… - Journal of Agricultural …, 2018 - ACS Publications
Quercetin (Que) has consistently been reported to be useful cytotoxic compound in vivo and in vitro, but little is known on its metabolites. Here, we examined and compared the cytotoxic …
Number of citations: 64 pubs.acs.org
W Mullen, CA Edwards, A Crozier - British journal of nutrition, 2006 - cambridge.org
… , quercetin-3-glucuronide, isorhamnetin-3-glucuronide, a quercetin diglucuronide and a … h respectively, while the t1/2 of isorhamnetin-3-glucuronide was 5.34 h and that of quercetin …
Number of citations: 435 www.cambridge.org
M Dueñas, H Mingo-Chornet, JJ Pérez-Alonso… - … Food Research and …, 2008 - Springer
… 20 different quercetin-conjugated metabolites have been described [22], being the major circulating forms: quercetin-3-glucuronide, quercetin-3′-sulphate, isorhamnetin-3-glucuronide …
Number of citations: 72 link.springer.com
T Nakamura, C Kinjo, Y Nakamura, Y Kato… - Archives of biochemistry …, 2018 - Elsevier
Quercetin is a major flavonoid, present as its glycosidic forms in plant foods. In this study, quercetin-3-glucoside (Q3G) was administered intraduodenally to thoracic lymph-cannulated …
Number of citations: 29 www.sciencedirect.com
HM Lehtonen, O Lehtinen, JP Suomela… - Journal of agricultural …, 2010 - ACS Publications
… of synthesis products is based on the retention times and MS data of reference compounds quercetin-3-glucuronide, quercetin-7-glucuronide, and isorhamnetin-3-glucuronide as well …
Number of citations: 74 pubs.acs.org
M Poór, G Boda, S Kunsági-Máté, PW Needs… - Journal of …, 2018 - Elsevier
… -3-glucuronide, isorhamnetin-3-glucuronide, and tamarixetin – … -3-glucuronide, isorhamnetin-3-glucuronide, and tamarixetin, … -3-glucuronide and isorhamnetin-3-glucuronide …
Number of citations: 36 www.sciencedirect.com
KM Janisch, G Williamson, P Needs… - Free radical …, 2004 - Taylor & Francis
… and isorhamnetin-3-glucuronide … , isorhamnetin-3glucuronide/HSA ¼ 330.9 min; Fig. 4), for quercetin40-glucuronide the lag time extension is 147% and for isorhamnetin-3-glucuronide …
Number of citations: 168 www.tandfonline.com
W Mullen, A Boitier, AJ Stewart, A Crozier - Journal of Chromatography A, 2004 - Elsevier
… compounds facilitated the identification of quercetin-3-glucuronide, quercetin-3′-glucuronide, quercetin-4′-glucuronide, quercetin-3′-sulphate and isorhamnetin-3-glucuronide in …
Number of citations: 188 www.sciencedirect.com
F Lodi, R Jimenez, L Moreno, PA Kroon, PW Needs… - Atherosclerosis, 2009 - Elsevier
… Quercetin metabolites (quercetin-3′-sulfate, quercetin-3-glucuronide and isorhamnetin-3-glucuronide) were chemically synthesized and stored as described [25] and all other drugs …
Number of citations: 125 www.sciencedirect.com
PW Needs, PA Kroon - Tetrahedron, 2006 - Elsevier
… major human plasma metabolites of quercetin, quercetin 3′-sulfate and the β-d-glucopyranosiduronic acid derivatives 3′-methylquercetin 3-glucuronide (isorhamnetin 3-glucuronide)…
Number of citations: 117 www.sciencedirect.com

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